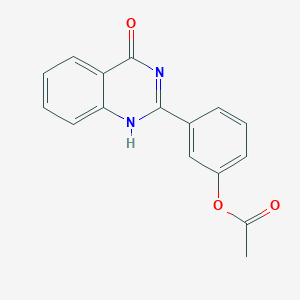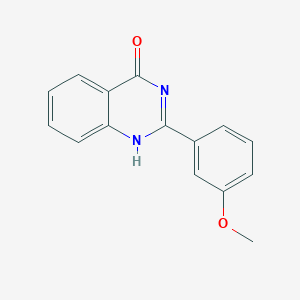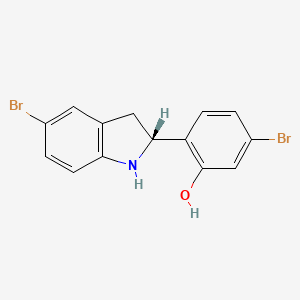
(R)-5-bromo-2-(5-bromoindolin-2-yl)phenol
Vue d'ensemble
Description
(R)-5-bromo-2-(5-bromoindolin-2-yl)phenol is a useful research compound. Its molecular formula is C14H11Br2NO and its molecular weight is 369.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-5-bromo-2-(5-bromoindolin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-bromo-2-(5-bromoindolin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity : Bromophenols, such as "(R)-5-bromo-2-(5-bromoindolin-2-yl)phenol", have been identified for their potent antioxidant activities. A study conducted on naturally occurring bromophenols isolated from the marine red alga Rhodomela confervoides, including similar compounds, showed strong free radical scavenging activity, suggesting their potential as natural antioxidants in food or pharmaceutical fields (Li, Gloer, Wang, & Li, 2011).
Protein Measurement : The Folin phenol reagent, which reacts with phenolic compounds, has been used for protein measurement in various biochemical applications. While this research does not directly involve "(R)-5-bromo-2-(5-bromoindolin-2-yl)phenol", it highlights the relevance of phenolic compounds in analytical biochemistry (Lowry, Rosebrough, Farr, & Randall, 1951).
Luminescent Properties : A study focused on copper(I) complexes with ligands including 4-bromo-2-(1H-imidazo[4,5-f][1,10]phenanthroline-2-yl)phenol, a structurally similar compound, showed phosphorescent emission in the solid state. This indicates potential applications in materials science, particularly in the development of luminescent materials (Liu et al., 2015).
Catechol Oxidase Models : Less symmetrical dicopper(II) complexes, including derivatives of bromophenols, have been studied as catechol oxidase models. Such research is vital in understanding the enzymatic activities and designing biomimetic catalysts (Merkel et al., 2005).
Corrosion Inhibition : Schiff bases derived from bromophenols, similar to "(R)-5-bromo-2-(5-bromoindolin-2-yl)phenol", have been synthesized and studied for their corrosion inhibition properties on carbon steel. This highlights the compound's potential application in industrial corrosion protection (El-Lateef et al., 2015).
Radical Scavenging Activity : Another study on the marine red alga Rhodomela confervoides reported the isolation of nitrogen-containing bromophenols, including compounds structurally related to "(R)-5-bromo-2-(5-bromoindolin-2-yl)phenol". These compounds exhibited potent scavenging activity against radicals, indicating their potential as antioxidants (Li, Gloer, Wang, & Li, 2012).
Antibacterial Activity : Research on complexes of imidazole derivatives of 1,10-phenanthroline and their metal complexes, including those with bromophenols, demonstrated significant antibacterial activity, suggesting applications in developing antibacterial agents (Gomleksiz, Erdem, & Alkan, 2013).
Radiation Removal : A study on 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline, a related compound, evaluated its efficiency in removing radionuclides like Sr2+ and Co2+ from aqueous solutions. This suggests its use in environmental applications, particularly in radiation remediation (Jang, Harwood, & Lee, 2019).
Propriétés
IUPAC Name |
5-bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO/c15-9-2-4-12-8(5-9)6-13(17-12)11-3-1-10(16)7-14(11)18/h1-5,7,13,17-18H,6H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUDUQLMNBTXFJ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Br)C3=C(C=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=C1C=C(C=C2)Br)C3=C(C=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200677 | |
| Record name | 5-Bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-bromo-2-(5-bromoindolin-2-yl)phenol | |
CAS RN |
1585969-17-0 | |
| Record name | 5-Bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585969-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B8071880.png)
![benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B8071888.png)
![3-[2-[(4Z)-4-[(2E)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]cyclopentan-1-one](/img/structure/B8071900.png)


![4-N-[(3aR,6R,6aS)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B8071931.png)
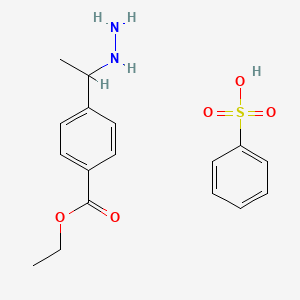
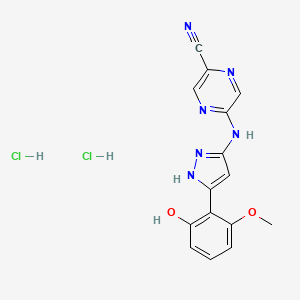
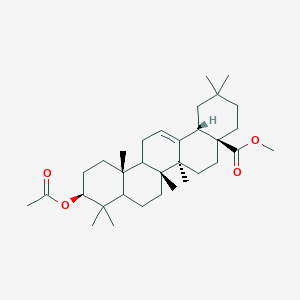
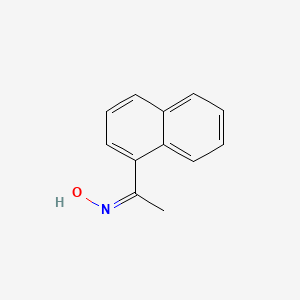
![[(3S,4R)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B8071961.png)

